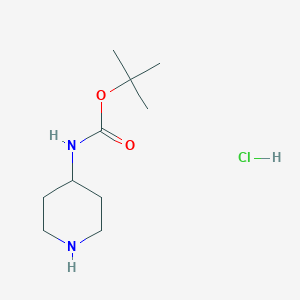

tert-Butyl piperidin-4-ylcarbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl piperidin-4-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O2 . It is also known by other names such as “4-BOC-AMINOPIPERIDINE-HCl”, “tert-butyl N-piperidin-4-ylcarbamate;hydrochloride”, and "tert-Butyl 4-amino-1-piperidinecarboxylate hydrochloride" .

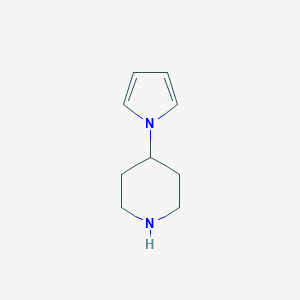

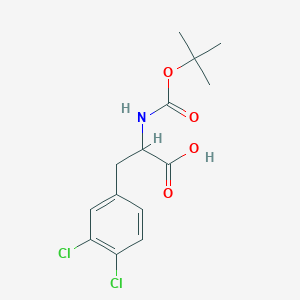

Molecular Structure Analysis

The molecular structure of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group (a carbonyl group attached to an oxygen atom and an amine group) and a tert-butyl group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .

Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” is 236.74 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

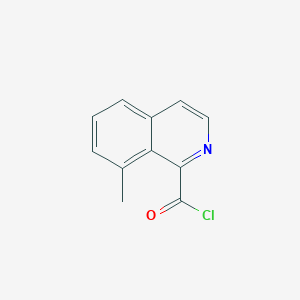

Drug Design and Synthesis

Piperidines, including “tert-Butyl piperidin-4-ylcarbamate hydrochloride”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . This compound can be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) .

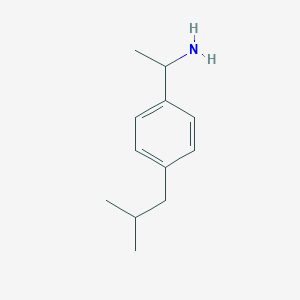

Antimicrobial Applications

This compound has been used in the synthesis of arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria . It showed strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria .

Anti-Tumor Therapy

“4-BOC-AMINOPIPERIDINE-HCl” has been used in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy .

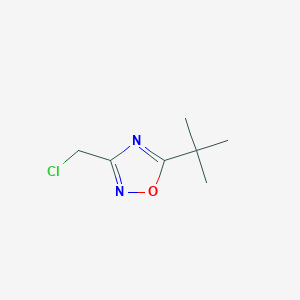

Bromodomain Inhibitors

This compound has been used in the synthesis of bromodomain inhibitors . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which are key to the reading of the histone code.

Organic Chemistry Research

“tert-Butyl piperidin-4-ylcarbamate hydrochloride” is used in organic chemistry research, particularly in the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Pharmaceutical Building Block

This compound is considered a pharmaceutical building block, used in the construction of various drugs .

Future Directions

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of piperidine-4-carboxamide ccr5 antagonists , which suggests that it may interact with the CCR5 receptor.

Mode of Action

It’s known that similar compounds can induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

It’s known that similar compounds can affect microbial membranes and induce lysis, thereby inhibiting microbial growth .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is low (iLOGP: 0.0), and it has a solubility of 1.46 mg/ml .

Result of Action

It’s known that similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJVJSHANVSGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl piperidin-4-ylcarbamate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.